molecular formula C17H12Cl2N2S B12598756 Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- CAS No. 651315-81-0

Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-

Cat. No.: B12598756
CAS No.: 651315-81-0
M. Wt: 347.3 g/mol
InChI Key: NOMZFRWOYNBDCH-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are widely recognized for their significant role in biological systems, particularly as components of nucleic acids. This specific compound is notable for its unique substitution pattern, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- typically involves the reaction of 2,4-dichloropyrimidine with 4-(methylthio)phenylboronic acid and phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with receptors, modulating their activity and affecting downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methylthio) groups, along with the phenyl ring, contributes to its versatility in various chemical reactions and biological interactions .

Properties

CAS No.

651315-81-0

Molecular Formula

C17H12Cl2N2S

Molecular Weight

347.3 g/mol

IUPAC Name

2,4-dichloro-5-(4-methylsulfanylphenyl)-6-phenylpyrimidine

InChI

InChI=1S/C17H12Cl2N2S/c1-22-13-9-7-11(8-10-13)14-15(12-5-3-2-4-6-12)20-17(19)21-16(14)18/h2-10H,1H3

InChI Key

NOMZFRWOYNBDCH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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